molecular formula C14H21N3O B1669354 N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide CAS No. 5294-61-1

N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide

Cat. No.: B1669354
CAS No.: 5294-61-1
M. Wt: 247.34 g/mol
InChI Key: NJKRFQIWDJSYOK-UHFFFAOYSA-N
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Description

CVT-2738 is an active metabolite of the antianginal agent ranolazine. It is formed from ranolazine by the cytochrome P450 isoform CYP3A. CVT-2738 has shown significant potential in inhibiting increases in T-wave height and the RR interval in a mouse model of myocardial ischemia induced by isoprenaline .

Preparation Methods

Synthetic Routes and Reaction Conditions: CVT-2738 is synthesized from ranolazine through the action of cytochrome P450 isoform CYP3A. The process involves N-dealkylation of the piperidine ring, O-demethylation, methoxyphenoxy moiety O-dearylation, and conjugation with glucuronide . The synthesis of ranolazine metabolites, including CVT-2738, has been documented in various studies .

Industrial Production Methods: The industrial production of CVT-2738 involves the use of large-scale chemical synthesis techniques. The process typically includes the use of high-performance liquid chromatography (HPLC) to determine the concentrations of ranolazine and its metabolites . The production process is optimized to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: CVT-2738 undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its formation and activity.

Common Reagents and Conditions: The common reagents used in the synthesis of CVT-2738 include cytochrome P450 isoform CYP3A, which facilitates the N-dealkylation and O-demethylation reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure optimal enzyme activity .

Major Products Formed: The major products formed from the reactions involving CVT-2738 include other metabolites of ranolazine, such as CVT-2512, CVT-2513, CVT-2514, and CVT-4786 . These metabolites have varying degrees of activity and potency in inhibiting myocardial ischemia.

Scientific Research Applications

CVT-2738 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a reference compound for studying the metabolism of ranolazine. In biology, it is used to investigate the effects of ranolazine and its metabolites on myocardial ischemia. In medicine, CVT-2738 is studied for its potential therapeutic effects in treating myocardial ischemia and other cardiovascular conditions .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to CVT-2738 include other metabolites of ranolazine, such as CVT-2512, CVT-2513, CVT-2514, and CVT-4786 . These compounds share similar metabolic pathways and mechanisms of action.

Uniqueness: CVT-2738 is unique in its potency and effectiveness in inhibiting myocardial ischemia compared to other ranolazine metabolites. It has shown the best potency among the metabolites tested in various studies, although it is still less potent than ranolazine itself .

Properties

IUPAC Name

N-(2,6-dimethylphenyl)-2-piperazin-1-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O/c1-11-4-3-5-12(2)14(11)16-13(18)10-17-8-6-15-7-9-17/h3-5,15H,6-10H2,1-2H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJKRFQIWDJSYOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CN2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60967408
Record name N-(2,6-Dimethylphenyl)-1-piperazineacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60967408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5294-61-1
Record name 4-[(2,6-Dimethylphenyl)aminocarbonylmethyl]piperazine
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name CVT-2738
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Record name N-(2,6-Dimethylphenyl)-1-piperazineacetamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide
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Record name CVT-2738
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Synthesis routes and methods I

Procedure details

The crude [(2,6-dimethylphenyl)aminocarbonylmethyl]chloride, prepared in Preparation B (50 g, 0.25 mole) and piperazine (86 g, 1 mole) are dissolved in 500 ml of ethanol. The mixture is refluxed for two hours, and then cooled and evaporated. The product is harvested by adding aqueous ammonia to the residue, and extracting with methylene chloride. Three portions of methylene chloride are used, which are collected, washed with water, and evaporated to a semi-solid. Upon addition of ether, the product crystallizes and is filtered. The resulting crude mixture is boiled with ether and then evaporated to a residue and triturated with hexane to yield pure material, 1-[(2,6-dimethylphenyl)aminocarbonylmethyl]piperazine. This material is of sufficient purity for use in Reaction Sequences 2 or 4.
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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86 g
Type
reactant
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Quantity
500 mL
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Synthesis routes and methods II

Procedure details

To a solution of compound 3 (5 g, 25.2 mmol) in ethanol (100 mL) was added piperazine 4 (2.1 g, 25.0 mmol) and N,N-diisopropylethylamine (3.2 g, 25.2 mmol). The reaction mixture was refluxed for 24 h. The mixture was concentrated in vacuo and the residue was purified by column chromatography (10:1 DCM: MeOH) to afford compound 5.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
3.2 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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